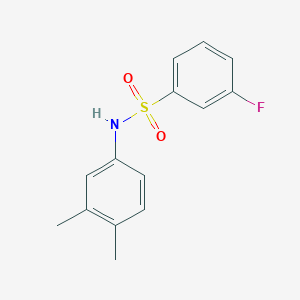

N-(3,4-dimethylphenyl)-3-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,4-dimethylphenyl)-3-fluorobenzenesulfonamide, also known as DFB, is a sulfonamide derivative that has been widely used in scientific research. DFB has shown promising results in various fields of study, including biochemistry, pharmacology, and medicinal chemistry.

Mécanisme D'action

The mechanism of action of N-(3,4-dimethylphenyl)-3-fluorobenzenesulfonamide involves its ability to bind to the catalytic site of the target enzyme and inhibit its activity. N-(3,4-dimethylphenyl)-3-fluorobenzenesulfonamide is a competitive inhibitor, meaning it competes with the natural substrate for binding to the enzyme. The binding of N-(3,4-dimethylphenyl)-3-fluorobenzenesulfonamide to the enzyme results in a conformational change that prevents the enzyme from carrying out its catalytic function.

Biochemical and Physiological Effects:

The biochemical and physiological effects of N-(3,4-dimethylphenyl)-3-fluorobenzenesulfonamide depend on the specific enzyme it inhibits. For example, inhibition of PTP1B by N-(3,4-dimethylphenyl)-3-fluorobenzenesulfonamide has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. Inhibition of carbonic anhydrases by N-(3,4-dimethylphenyl)-3-fluorobenzenesulfonamide has been shown to reduce the production of bicarbonate, which can be beneficial in the treatment of conditions such as glaucoma and epilepsy. Inhibition of metalloproteinases by N-(3,4-dimethylphenyl)-3-fluorobenzenesulfonamide has been shown to reduce tumor growth and metastasis in animal models of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using N-(3,4-dimethylphenyl)-3-fluorobenzenesulfonamide in lab experiments is its selectivity for specific enzymes. This allows researchers to study the specific role of the target enzyme in a biological process without affecting other enzymes or pathways. Another advantage of N-(3,4-dimethylphenyl)-3-fluorobenzenesulfonamide is its relatively low toxicity, which makes it a safe tool for studying biological processes in vitro and in vivo.

One limitation of N-(3,4-dimethylphenyl)-3-fluorobenzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups. Another limitation is its relatively short half-life, which can limit its effectiveness in certain applications.

Orientations Futures

There are several future directions for the use of N-(3,4-dimethylphenyl)-3-fluorobenzenesulfonamide in scientific research. One direction is the development of more potent and selective inhibitors of PTPs, which could lead to the development of new therapies for diseases such as cancer and diabetes. Another direction is the study of the role of carbonic anhydrases and metalloproteinases in other diseases and conditions, which could lead to the development of new treatments for these conditions. Finally, the development of new synthetic methods for N-(3,4-dimethylphenyl)-3-fluorobenzenesulfonamide and its derivatives could lead to the discovery of new compounds with even greater selectivity and potency.

Méthodes De Synthèse

The synthesis of N-(3,4-dimethylphenyl)-3-fluorobenzenesulfonamide involves the reaction of 3,4-dimethylaniline with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. The yield of N-(3,4-dimethylphenyl)-3-fluorobenzenesulfonamide is typically around 60-70%, and the purity can be further improved using recrystallization.

Applications De Recherche Scientifique

N-(3,4-dimethylphenyl)-3-fluorobenzenesulfonamide has been extensively used in scientific research as a tool to study various biological processes. One of the major applications of N-(3,4-dimethylphenyl)-3-fluorobenzenesulfonamide is in the field of protein tyrosine phosphatases (PTPs) research. PTPs are enzymes that play a crucial role in regulating cellular signaling pathways, and their dysfunction has been implicated in various diseases such as cancer, diabetes, and autoimmune disorders. N-(3,4-dimethylphenyl)-3-fluorobenzenesulfonamide has been shown to selectively inhibit a specific PTP called PTP1B, which has made it a valuable tool for studying the role of PTP1B in disease development and progression.

In addition to PTPs, N-(3,4-dimethylphenyl)-3-fluorobenzenesulfonamide has also been used to study other enzymes such as carbonic anhydrases and metalloproteinases. N-(3,4-dimethylphenyl)-3-fluorobenzenesulfonamide has been shown to inhibit carbonic anhydrases, which are enzymes that catalyze the conversion of carbon dioxide to bicarbonate, and metalloproteinases, which are enzymes that play a role in extracellular matrix remodeling.

Propriétés

Nom du produit |

N-(3,4-dimethylphenyl)-3-fluorobenzenesulfonamide |

|---|---|

Formule moléculaire |

C14H14FNO2S |

Poids moléculaire |

279.33 g/mol |

Nom IUPAC |

N-(3,4-dimethylphenyl)-3-fluorobenzenesulfonamide |

InChI |

InChI=1S/C14H14FNO2S/c1-10-6-7-13(8-11(10)2)16-19(17,18)14-5-3-4-12(15)9-14/h3-9,16H,1-2H3 |

Clé InChI |

JHXZKRGLQWTVBN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C |

SMILES canonique |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B255573.png)

![Methyl 4-[(2-propoxybenzoyl)amino]benzoate](/img/structure/B255618.png)